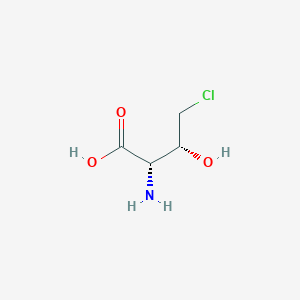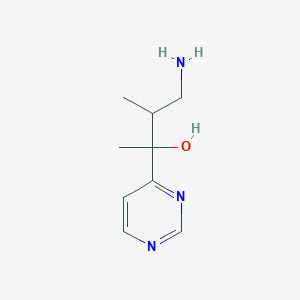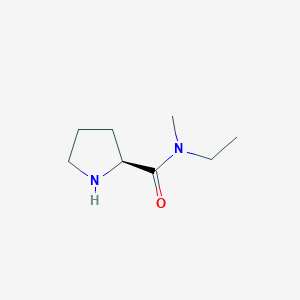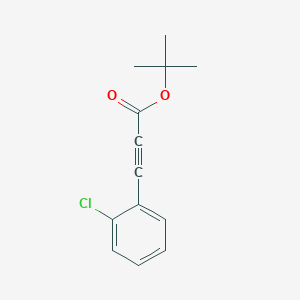
rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of both amino and hydroxyl groups, makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoic acid typically involves diastereodivergent asymmetric Michael-alkylation reactions. These reactions use chiral N,N′-dioxide/metal complexes as catalysts to achieve high yields and enantioselectivities . The reaction conditions often include the use of L-RaPr2/Sc(OTf)3 and L-PrPr2/Mg(OTf)2 metal complexes, which facilitate the formation of the desired chiral centers.
Industrial Production Methods
Industrial production methods for rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoic acid are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the chlorine atom can produce various substituted derivatives.
Scientific Research Applications
rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
rel-(2S,3R)-2-Amino-4-chloro-3-hydroxybutanoic acid can be compared with other similar compounds, such as:
rel-(2S,3R)-Voruciclib: An enantiomer of Voruciclib, which is an orally active cyclin-dependent kinase (CDK) inhibitor.
rel-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Another chiral compound with potential biological activities.
Properties
Molecular Formula |
C4H8ClNO3 |
|---|---|
Molecular Weight |
153.56 g/mol |
IUPAC Name |
(2S,3R)-2-amino-4-chloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3-/m0/s1 |
InChI Key |
CETUIFTXYGHITB-HRFVKAFMSA-N |
Isomeric SMILES |
C([C@@H]([C@@H](C(=O)O)N)O)Cl |
Canonical SMILES |
C(C(C(C(=O)O)N)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol](/img/structure/B15253896.png)











![5-Oxaspiro[3.5]nonane-8-thiol](/img/structure/B15254001.png)
![4-[(2-Chloro-4-fluorobenzyl)amino]butanoic acid](/img/structure/B15254007.png)
